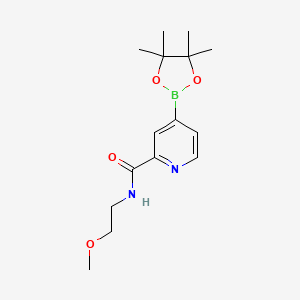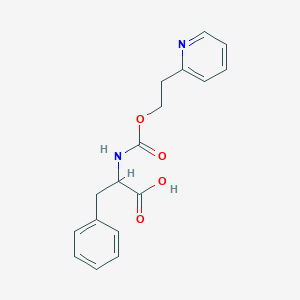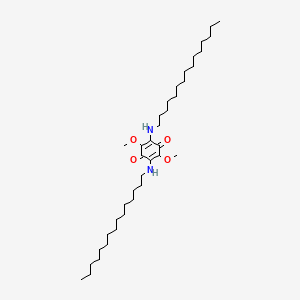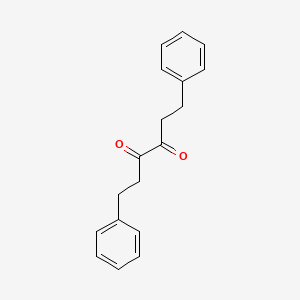![molecular formula C7H16O4S2 B13993803 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane CAS No. 6330-39-8](/img/structure/B13993803.png)
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane typically involves the reaction of propane derivatives with sulfonylating agents under controlled conditions. One common method involves the use of isopropyl sulfonyl chloride and a suitable base to facilitate the sulfonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. This compound may also affect cellular pathways by altering the redox state or by acting as a signaling molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}butane
- 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}ethane
- 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}benzene
Uniqueness
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two sulfonyl groups attached to a propane backbone makes it a versatile compound for various chemical reactions and applications .
Propiedades
Número CAS |
6330-39-8 |
|---|---|
Fórmula molecular |
C7H16O4S2 |
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
2-(propan-2-ylsulfonylmethylsulfonyl)propane |
InChI |
InChI=1S/C7H16O4S2/c1-6(2)12(8,9)5-13(10,11)7(3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
RLTCMAOQPFEJKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)CS(=O)(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13993737.png)
![4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B13993738.png)







